molecular formula C19H19F3N2O3 B244859 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

Cat. No. B244859
M. Wt: 380.4 g/mol
InChI Key: WGIHJADGZZRZLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer and autoimmune diseases. This compound is currently under investigation in preclinical and clinical trials, and its mechanism of action and physiological effects are being extensively studied.

Mechanism of Action

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide acts as a potent inhibitor of BTK, which is a key enzyme involved in the regulation of immune cell function. BTK is a critical component of the B-cell receptor signaling pathway, which plays a crucial role in the immune response. By inhibiting BTK, 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide blocks the proliferation and survival of cancer cells and modulates the immune response in autoimmune diseases.
Biochemical and physiological effects:
3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been shown to inhibit the proliferation of cancer cells and to modulate the immune response in autoimmune diseases. This compound has been shown to induce apoptosis in cancer cells and to reduce the production of inflammatory cytokines in autoimmune diseases. 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has also been shown to modulate the differentiation and activation of immune cells, leading to a more balanced immune response.

Advantages and Limitations for Lab Experiments

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for BTK, its good solubility in water and other solvents, and its good pharmacokinetic properties. However, this compound also has some limitations, including its relatively short half-life and its potential for off-target effects at high concentrations.

Future Directions

There are several future directions for the investigation of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide, including the optimization of its pharmacokinetic properties, the identification of biomarkers for patient selection, and the investigation of its potential as a combination therapy with other agents. Additionally, the investigation of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide in other diseases, such as multiple sclerosis and psoriasis, may provide new insights into its mechanism of action and therapeutic potential. Overall, 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide represents a promising candidate for the treatment of cancer and autoimmune diseases, and further investigation of this compound is warranted.

Synthesis Methods

The synthesis of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide involves several steps, including the formation of a key intermediate, 2-morpholin-4-yl-5-(trifluoromethyl)aniline, which is then coupled with 3-methoxybenzoic acid to form the final product. The synthesis of 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has been optimized to yield high purity and good yields, making it a suitable candidate for further investigation.

Scientific Research Applications

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide has shown promising results in preclinical studies as a potent inhibitor of BTK, a key enzyme involved in the regulation of immune cell function. This compound has been shown to inhibit the proliferation of cancer cells and to modulate the immune response in autoimmune diseases such as rheumatoid arthritis and lupus. 3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide is currently being investigated in clinical trials as a potential therapy for these diseases.

properties

Molecular Formula

C19H19F3N2O3

Molecular Weight

380.4 g/mol

IUPAC Name

3-methoxy-N-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C19H19F3N2O3/c1-26-15-4-2-3-13(11-15)18(25)23-16-12-14(19(20,21)22)5-6-17(16)24-7-9-27-10-8-24/h2-6,11-12H,7-10H2,1H3,(H,23,25)

InChI Key

WGIHJADGZZRZLO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.